1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound Its molecular formula is C7F11, and it is characterized by the presence of five trifluoromethyl groups and one fluorine atom attached to a benzene ring
Preparation Methods
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions . Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Photochemical Reactions: The compound exhibits unique photochemical properties, including fluorescence and quenching of singlet state emission.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s binding affinity and reactivity with other molecules. The pathways involved include radical trifluoromethylation, where the trifluoromethyl groups play a crucial role in stabilizing radical intermediates .
Comparison with Similar Compounds
1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: This compound has one less trifluoromethyl group and exhibits different chemical properties and reactivity.
1-Fluoro-3-(trifluoromethyl)benzene: This compound has fewer trifluoromethyl groups and a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional stability and reactivity compared to its less fluorinated counterparts.
Properties
IUPAC Name |
1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F16/c12-6-4(10(22,23)24)2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)5(6)11(25,26)27 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVZIZAHJQQOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.